molecular formula C18H14Cl2N4S B11642199 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11642199
M. Wt: 389.3 g/mol
InChI Key: KAWKJZWWKDDSPM-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include the use of primary amines and dimethylformamide dimethylacetal (DMF-DMA) as reagents .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-dichlorophenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions . These reactions are crucial for the formation of the compound’s complex heterocyclic structure.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include primary aromatic amines, formic acid, triethyl orthoformate, and DMF-DMA . The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and reaction time to ensure high yields and purity.

Major Products Formed: The major products formed from these reactions are the desired heterocyclic compounds, including various derivatives of the parent compound. These derivatives often exhibit similar biological activities and are used for further pharmacological studies .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H14Cl2N4S

Molecular Weight

389.3 g/mol

IUPAC Name

15-(2,4-dichlorophenyl)-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene

InChI

InChI=1S/C18H14Cl2N4S/c19-10-6-7-11(13(20)8-10)16-22-17-15-12-4-2-1-3-5-14(12)25-18(15)21-9-24(17)23-16/h6-9H,1-5H2

InChI Key

KAWKJZWWKDDSPM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC3=C2C4=NC(=NN4C=N3)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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